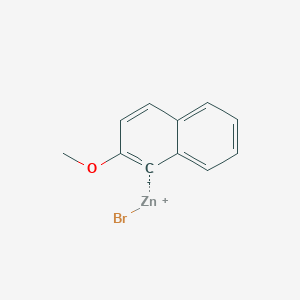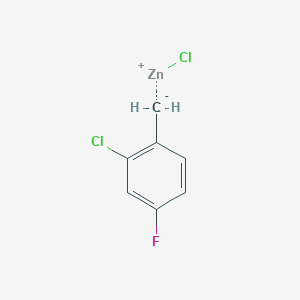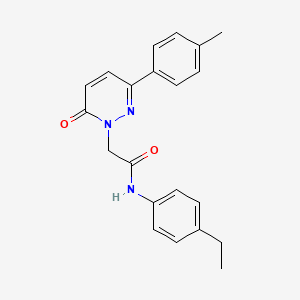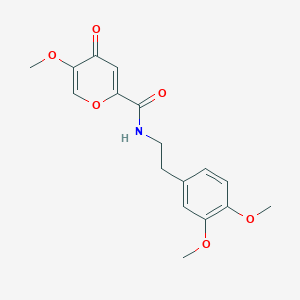
(3,5-Di-t-butyl-2-ethoxyphenyl)magnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-di-tert-butyl-2-ethoxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its reactivity with various electrophiles to form carbon-carbon bonds. This compound is particularly useful in the formation of complex molecules in both academic and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (3,5-di-tert-butyl-2-ethoxyphenyl)magnesium bromide typically involves the reaction of 3,5-di-tert-butyl-2-ethoxyphenyl bromide with magnesium metal in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Reagents: 3,5-di-tert-butyl-2-ethoxyphenyl bromide, magnesium turnings, and THF.
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the magnesium is completely consumed.
Purification: The resulting solution is filtered to remove any unreacted magnesium and other impurities.
Industrial Production Methods
In an industrial setting, the production of (3,5-di-tert-butyl-2-ethoxyphenyl)magnesium bromide follows a similar procedure but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems to maintain an oxygen-free environment.
Automated systems: For the addition of reagents and control of reaction parameters.
Purification: Using industrial filtration and distillation techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-di-tert-butyl-2-ethoxyphenyl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in cross-coupling reactions such as the Kumada coupling to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Alkyl Halides: Methyl iodide, ethyl bromide.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Solvents: THF, diethyl ether.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Alkanes and Alkenes: Formed from nucleophilic substitution reactions.
Biaryl Compounds: Formed from coupling reactions.
Applications De Recherche Scientifique
(3,5-di-tert-butyl-2-ethoxyphenyl)magnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of (3,5-di-tert-butyl-2-ethoxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. The key steps include:
Formation of the Grignard Reagent: The magnesium inserts into the carbon-bromine bond of 3,5-di-tert-butyl-2-ethoxyphenyl bromide.
Nucleophilic Attack: The carbon atom bonded to magnesium attacks the electrophilic center (e.g., carbonyl carbon) to form a new carbon-carbon bond.
Protonation: The intermediate is protonated to yield the final product (e.g., alcohol).
Comparaison Avec Des Composés Similaires
(3,5-di-tert-butyl-2-ethoxyphenyl)magnesium bromide can be compared with other Grignard reagents, such as:
Phenylmagnesium bromide: Less sterically hindered, leading to higher reactivity but lower selectivity.
tert-Butylmagnesium chloride: More sterically hindered, leading to lower reactivity but higher selectivity.
Ethylmagnesium bromide: Similar reactivity but different steric and electronic properties.
Uniqueness
The uniqueness of (3,5-di-tert-butyl-2-ethoxyphenyl)magnesium bromide lies in its balance between reactivity and selectivity. The bulky tert-butyl groups provide steric hindrance, which can influence the outcome of reactions, making it a valuable reagent for selective transformations.
Conclusion
(3,5-di-tert-butyl-2-ethoxyphenyl)magnesium bromide, 0.50 M in THF, is a versatile and valuable compound in organic synthesis. Its unique properties and reactivity make it an essential tool for chemists in various fields, from academic research to industrial applications.
Propriétés
Formule moléculaire |
C16H25BrMgO |
|---|---|
Poids moléculaire |
337.58 g/mol |
Nom IUPAC |
magnesium;2,4-ditert-butyl-1-ethoxybenzene-6-ide;bromide |
InChI |
InChI=1S/C16H25O.BrH.Mg/c1-8-17-14-10-9-12(15(2,3)4)11-13(14)16(5,6)7;;/h9,11H,8H2,1-7H3;1H;/q-1;;+2/p-1 |
Clé InChI |
ADTLZJZYPVFXPD-UHFFFAOYSA-M |
SMILES canonique |
CCOC1=C(C=C(C=[C-]1)C(C)(C)C)C(C)(C)C.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![9-Oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B14878548.png)


![N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine](/img/structure/B14878567.png)
![1-Oxa-4-azaspiro[5.5]undecan-5-one](/img/structure/B14878569.png)
![2-[(Cyclopentyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14878570.png)
